molecular formula C24H27ClN2O4S B4049421 1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

Cat. No.: B4049421
M. Wt: 475.0 g/mol
InChI Key: JQWNFUXFPHPPQV-UHFFFAOYSA-N
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Description

1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C24H27ClN2O4S and its molecular weight is 475.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol is 474.1380062 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

The chemical compound 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol is involved in various synthetic and analytical processes within chemical and pharmaceutical research. Although direct studies on this specific compound are scarce, research on similar structures provides insights into potential applications and methodologies relevant to its study and use.

  • Innovative Catalysis in Organic Synthesis : A study by Pourghasemi Lati et al. (2018) introduced a novel magnetic nanocatalyst for the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, showcasing the potential of advanced catalysis techniques in organic synthesis that could be applicable to the synthesis of complex molecules like 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol. This approach emphasizes the utility of magnetic nanoparticles in facilitating reactions under mild conditions, thereby enhancing yield and reusability of catalysts (Pourghasemi Lati et al., 2018).

  • Analytical Derivatization in Liquid Chromatography : Research by Wu et al. (1997) on a new sulfonate reagent for analytical derivatization in liquid chromatography underscores the importance of chemical derivatization for enhancing detection sensitivity and specificity in the analysis of complex organic molecules. This technique could be instrumental in the quantitative and qualitative analysis of 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol, especially in understanding its interaction with biological systems (Wu et al., 1997).

  • Synthesis and Anti-proliferation Activities of Derivatives : The synthesis of novel cyano oximino sulfonate derivatives and their anti-proliferation effect on mouse fibroblast L929 cells, as studied by El‐Faham et al. (2014), provides a framework for the development of new therapeutic agents. Such methodologies could be applicable in exploring the biological activities of 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol derivatives, potentially leading to novel drug candidates (El‐Faham et al., 2014).

  • Coordination Polymer Compounds for Photoluminescence : Yu et al. (2006) synthesized 2D coordination polymers showing strong blue fluorescence upon UV irradiation. This study highlights the potential of incorporating complex organic molecules like 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol into coordination polymers to investigate their photoluminescent properties, which could have applications in material science and nanotechnology (Yu et al., 2006).

Properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4S/c1-18-6-9-21(10-7-18)32(29,30)27-14-12-26(13-15-27)16-20(28)17-31-23-11-8-19-4-2-3-5-22(19)24(23)25/h2-11,20,28H,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNFUXFPHPPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=C(C4=CC=CC=C4C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
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1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
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1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
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1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
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1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
Reactant of Route 6
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.